N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclohexyl group, a methoxypropyl chain, and a dihydropyrido-pyrrolo-pyrimidine core, makes it an interesting subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
Both compounds contain a pyrimidine ring, which is a common structure in many biologically active molecules. Pyrimidines are known to interact with a variety of targets, including enzymes, receptors, and nucleic acids .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their structure and the specific target they interact with. For example, some pyrimidines have anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines can affect various biochemical pathways. For instance, some pyrimidines can inhibit the cyclooxygenase (COX) enzymes, leading to a decrease in the production of prostaglandins and other inflammatory mediators .
Result of Action
The cellular effects of pyrimidines can range from anti-inflammatory effects due to decreased production of inflammatory mediators, to potential anticancer effects due to interactions with DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and carboxylic anhydrides or acid chlorides
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The structural features of this compound may contribute to its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may enhance the performance of industrial products and processes, leading to innovations in manufacturing and technology.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of both cyclohexyl and methoxypropyl groups. These features may confer unique biological activities and chemical reactivity compared to other similar compounds. The combination of these structural elements can lead to distinct interactions with biological targets and different pharmacological profiles.
Properties
IUPAC Name |
N-cyclohexyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-13-7-12-24-17(20(26)22-15-8-3-2-4-9-15)14-16-19(24)23-18-10-5-6-11-25(18)21(16)27/h5-6,10-11,14-15H,2-4,7-9,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYBNXPPXNEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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